molecular formula C8H6BrN3O2 B1523486 3-Bromo-5-methyl-6-nitro-1H-indazole CAS No. 1082040-69-4

3-Bromo-5-methyl-6-nitro-1H-indazole

Cat. No. B1523486
CAS RN: 1082040-69-4
M. Wt: 256.06 g/mol
InChI Key: HBYMRDKKBLIACT-UHFFFAOYSA-N
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Description

“3-Bromo-5-methyl-6-nitro-1H-indazole” is a chemical compound with the molecular weight of 256.06 . It is used as a reactant in the preparation of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .


Synthesis Analysis

The synthesis of “3-Bromo-5-methyl-6-nitro-1H-indazole” involves various chemical reactions. The compound can be synthesized from 2-Ethyl-5-nitrobenzenamine . The synthesis process involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .


Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo-5-methyl-6-nitro-1H-indazole . The InChI code is 1S/C8H6BrN3O2/c1-4-2-5-6 (10-11-8 (5)9)3-7 (4)12 (13)14/h2-3H,1H3, (H,10,11) .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with arynes under mild reaction conditions to afford 3-substituted indazoles . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature is recommended to be in a refrigerator or in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

Research has explored the crystal and molecular structure of nitroindazoles, including 3-Bromo-5-methyl-6-nitro-1H-indazole, revealing their intermolecular interactions and the agreement of dihedral angles in crystal structures with DFT B3LYP calculations. These studies contribute to understanding the molecular basis of their biological activity and could inform the design of novel compounds with enhanced properties (Cabildo et al., 2011).

Corrosion Inhibition

Indazole derivatives have been investigated as corrosion inhibitors for iron in acidic environments, demonstrating the potential of 3-Bromo-5-methyl-6-nitro-1H-indazole and related compounds to protect metals against corrosion. This application is crucial for extending the life of metal components in various industrial settings (Babić-Samardžija et al., 2005).

Inhibition of Nitric Oxide Synthase

Nitroindazole derivatives, including those similar to 3-Bromo-5-methyl-6-nitro-1H-indazole, have been found to inhibit nitric oxide synthase (NOS) enzyme activity. Such inhibitors can be used to study the biological roles of nitric oxide and have potential therapeutic applications in conditions where excessive nitric oxide production is a problem (Bland-Ward & Moore, 1995).

Effects on Vigilance and EEG Power

Studies on the effects of nitric oxide synthase inhibitors, including compounds similar to 3-Bromo-5-methyl-6-nitro-1H-indazole, have explored their impact on vigilance, EEG power spectra, and general behavior in rats. These findings highlight the role of nitric oxide in the central nervous system and its implications for sleep and neurological function (Dzoljic et al., 1997).

Synthetic Chemistry and Molecular Design

Research into the synthetic approaches and chemical properties of indazoles, including the manipulation of 3-Bromo-5-methyl-6-nitro-1H-indazole analogs, supports the development of new compounds with potential applications in medicinal chemistry and materials science. Studies focus on regioselective protection, coupling reactions, and the exploration of electronic effects in substituted indazoles (Slade et al., 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

3-bromo-5-methyl-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYMRDKKBLIACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methyl-6-nitro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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